1-Amino-3-phenylpropan-2-ol
Overview
Description
1-Amino-3-phenylpropan-2-ol is a chemical compound that is structurally related to a variety of biologically active molecules. While the specific compound 1-Amino-3-phenylpropan-2-ol is not directly mentioned in the provided papers, there are several closely related compounds that have been synthesized and studied for their biological activities. These include inhibitors of polyamine biosynthesis, antimalarial agents, immunosuppressive drugs, monoamine reuptake inhibitors, and potential treatments for HIV .
Synthesis Analysis
The synthesis of related compounds often involves innovative techniques to improve efficiency and selectivity. For instance, microwave-assisted ring opening of epoxides has been used to synthesize a series of 1-aminopropan-2-ols, demonstrating a general route to these compounds with potential antimalarial activities . Another approach includes the highly diastereoselective cyanohydrin formation used in the synthesis of an HIV protease inhibitor component . These methods highlight the versatility and adaptability of synthetic strategies to produce compounds with specific configurations and biological activities.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-Amino-3-phenylpropan-2-ol plays a crucial role in their biological activity. For example, the absolute configuration at the quaternary carbon in immunosuppressive 2-aminopropane-1,3-diols affects their activity . Additionally, the discovery of monoamine reuptake inhibitors shows that the stereochemistry of the diastereomeric isomers significantly influences their potency and selectivity .
Chemical Reactions Analysis
The chemical reactivity of these compounds is often explored in the context of their biological function. For instance, 1-Aminooxy-3-aminopropane exhibits potent inhibition of enzymes involved in polyamine biosynthesis without affecting other pyridoxal phosphate-containing enzymes . This specificity is crucial for the therapeutic potential of such inhibitors.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are tailored to enhance their biological efficacy. For example, the synthesis of secondary aminopropanols and their evaluation in vitro suggests that while they may not have significant antioxidant activity, they possess membrane-stabilizing properties, which could be due to interactions with cell membrane components . The determination of 1-aminopropan-2-one in water samples also indicates the importance of understanding the physical properties, such as volatility, which can be exploited for analytical purposes .
Scientific Research Applications
1. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines
- Application Summary: This compound is used in the synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. These amines are constituents in approximately 40% of all active pharmaceutical ingredients .
- Methods of Application: The application involves the use of immobilised whole-cell biocatalysts with ®-transaminase activity. The process starts from prochiral ketones .
- Results or Outcomes: After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
2. Synthesis of Tridentate Chiral Schiff Base Ligands
- Application Summary: “1-Amino-3-phenylpropan-2-ol” reacts with substituted salicylaldehydes to form tridentate chiral Schiff base ligands. These ligands can form H-bonded chiral supramolecular metal-organic architectures .
- Results or Outcomes: The outcomes include the formation of H-bonded chiral supramolecular metal-organic architectures .
3. Enhancement of Antimicrobial Activity
- Application Summary: This compound can be used in the synthesis of an unnatural tripeptide, which can enhance the antimicrobial activity of methicillin against methicillin-resistant Staphylococcus aureus .
- Results or Outcomes: The outcomes include enhanced antimicrobial activity against methicillin-resistant Staphylococcus aureus .
4. Formation of Oxazolines
- Application Summary: “1-Amino-3-phenylpropan-2-ol” reacts with nitriles to form oxazolines. These oxazolines are useful in Pd-catalyzed allylic substitution .
- Results or Outcomes: The outcomes include the formation of oxazolines which are useful in Pd-catalyzed allylic substitution .
5. Synthesis of Dapoxetine
- Application Summary: This compound is a useful intermediate for the synthesis of dapoxetine .
- Results or Outcomes: The outcomes include the synthesis of dapoxetine .
6. 3D Visualization in Molecular Dynamics Simulation
- Application Summary: Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations. This compound has been used in a 3D Visualizing Molecular Dynamics Simulation .
- Results or Outcomes: The outcomes include enhanced understanding of stereochemistry, isomerism, hybridization, and orbitals .
Safety And Hazards
Future Directions
The future directions of “1-Amino-3-phenylpropan-2-ol” could involve further exploration of its synthesis methods and potential applications. For instance, its ability to form H-bonded chiral supramolecular metal-organic architectures suggests potential applications in the field of materials science . Additionally, its role in enhancing the antimicrobial activity of methicillin suggests potential applications in the development of new antimicrobial agents .
properties
IUPAC Name |
1-amino-3-phenylpropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIXMZQZEAAIJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396016 | |
Record name | 1-amino-3-phenyl-propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-phenylpropan-2-ol | |
CAS RN |
50411-26-2 | |
Record name | 1-amino-3-phenyl-propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-amino-3-phenylpropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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